Cas no 54364-02-2 (8-Pcpt-cGMP)

8-Pcpt-cGMP structure
8-Pcpt-cGMP structure
Nome del prodotto:8-Pcpt-cGMP
Numero CAS:54364-02-2
MF:C16H15ClN5O7PS
MW:487.811361551285
CID:370271
PubChem ID:135445697

8-Pcpt-cGMP Proprietà chimiche e fisiche

Nomi e identificatori

    • Guanosine,8-[(4-chlorophenyl)thio]-, cyclic 3',5'-(hydrogen phosphate)
    • 8-PCPT-CGMP, TEA
    • 8-((4-chlorophenyl)thio)cyclic-3',5'-GMP
    • 8-(4-chloro-phenylsulfanyl)-O3',O5'-hydroxyphosphoryl-guanosine
    • 8-(4-CHLOROPHENYLTHIO)GUANOSINE 3',5'-CYCLIC MONOPHOSPHATE TRIETHYLAMMONIUM SALT
    • 8-(4-chlorophenylthio)-guanosine-3',5'-cyclic monophosphate
    • 8-(4-chlorophenylthio)guanosine-3',5'-monophosphate
    • 8-pCPT-cGMP
    • CGMP,8-PCPT-,TEA
    • GUANOSINE-3'-5'-CYCLIC MONOPHOSPHATE,8-(4-CHLOROPHENYLTHIO)-,TRIETHYLAMMONIUM SALT
    • 9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-(4-chlorophenyl)sulfanyl-1H-purin-6-one
    • 8-(4-chlorophenylthio)guanosine 3',5'-cyclic monophosphate
    • 2-amino-8-[(4-chlorophenyl)sulfanyl]-9-[(2S,4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1,9-dihydro-6H-purin-6-one
    • WNU
    • 8-(4-chlorophenylthio)-3',5'-cyclic GMP
    • AKOS022186329
    • CHEMBL230446
    • 8-(4-chlorophenylthio)-cyclic GMP
    • SCHEMBL8845563
    • 2-Amino-8-((4-chlorophenyl)thio)-9-((4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3,9-dihydro-6H-purin-6-one
    • 6FW
    • 8-(4-chlorophenylthio)guanosine 3',5'-cyclic phosphate
    • 54364-02-2
    • 6-{8-[(4-Chlorophenyl)sulfanyl]-6-hydroxy-2-imino-2,3-dihydro-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
    • DTXSID60969462
    • 8-(4-chlorophenylthio)-cGMP
    • Q27157955
    • CHEBI:84638
    • 2-Amino-8-[(4-Chlorophenyl)sulfanyl]-9-[(2s,4ar,6r,7r,7as)-2,7-Dihydroxy-2-Oxotetrahydro-2h,4h-2lambda~5~-Furo[3,2-D][1,3,2]dioxaphosphinin-6-Yl]-3,9-Dihydro-6h-Purin-6-One
    • 2-(~2~H_2_)amino-8-[(4-chlorophenyl)sulfanyl]-9-[(2S,4aR,6R,7R,7aS)-2-hydroxy-7-(~2~H)hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl](~2~H)-1,9-dihydro-6H-purin-6-one
    • 2-amino-8-[(4-chlorophenyl)sulfanyl]-9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxotetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1,9-dihydro-6H-purin-6-one
    • CS-0135839
    • HY-137016
    • 8-Pcpt-cGMP
    • Inchi: InChI=1S/C16H15ClN5O7PS/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24)/t8-,10-,11-,14-/m1/s1
    • Chiave InChI: ZDJHIEHUVPCEDK-IDTAVKCVSA-N
    • Sorrisi: O=C1N=C(N)NC2=C1N=C(SC3=CC=C(Cl)C=C3)N2[C@H]4[C@H](O)[C@]5([H])OP(OC[C@@]5([H])O4)(O)=O

Proprietà calcolate

  • Massa esatta: 588.13200
  • Massa monoisotopica: 487.012
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 3
  • Complessità: 817
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.4
  • Carica superficiale: 0
  • Superficie polare topologica: 171

Proprietà sperimentali

  • Colore/forma: Non disponibile
  • Densità: 2.19
  • Punto di fusione: Not available
  • Punto di ebollizione: 841.8°C at 760 mmHg
  • Punto di infiammabilità: 462.9°C
  • Indice di rifrazione: 1.927
  • PSA: 213.16000
  • LogP: 3.20980
  • Solubilità: Non disponibile
  • Pressione di vapore: 0.0±3.3 mmHg at 25°C

8-Pcpt-cGMP Informazioni sulla sicurezza

8-Pcpt-cGMP Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
C428845-5mg
8-Pcpt-cGMP
54364-02-2
5mg
$173.00 2023-05-18
TRC
C428845-50mg
8-Pcpt-cGMP
54364-02-2
50mg
$ 1200.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-202432-1mg
8-(4-Chlorophenylthio)guanosine 3′,5′-cyclic Monophosphate triethylammonium salt,
54364-02-2
1mg
¥316.00 2023-09-05
TRC
C428845-25mg
8-Pcpt-cGMP
54364-02-2
25mg
$775.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-202432A-5 mg
8-(4-Chlorophenylthio)guanosine 3′,5′-cyclic Monophosphate triethylammonium salt,
54364-02-2
5mg
¥1,264.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-202432A-5mg
8-(4-Chlorophenylthio)guanosine 3′,5′-cyclic Monophosphate triethylammonium salt,
54364-02-2
5mg
¥1264.00 2023-09-05
TRC
C428845-1mg
8-Pcpt-cGMP
54364-02-2
1mg
$ 45.00 2022-06-06
TRC
C428845-2.5mg
8-Pcpt-cGMP
54364-02-2
2.5mg
$ 90.00 2022-06-06
SHENG KE LU SI SHENG WU JI SHU
sc-202432-1 mg
8-(4-Chlorophenylthio)guanosine 3′,5′-cyclic Monophosphate triethylammonium salt,
54364-02-2
1mg
¥316.00 2023-07-11
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.